ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate
Vue d'ensemble
Description
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It was first synthesized in 2005 by Abbott Laboratories, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate works by binding to the Bcl-2 family of proteins, which are involved in regulating apoptosis in cells. Specifically, this compound binds to the BH3 domain of Bcl-2 and related proteins, which prevents them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to the activation of the apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, but it has little effect on normal cells that do not overexpress Bcl-2. This selectivity makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to synergize with other chemotherapy drugs, making it a potential component of combination therapy regimens.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its mechanism of action and potential therapeutic applications. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has low oral bioavailability, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate. One area of interest is the development of more potent and selective inhibitors of Bcl-2 and related proteins. Additionally, there is ongoing research on the use of this compound in combination with other chemotherapy drugs, as well as its potential use in combination with immunotherapy. Finally, there is interest in exploring the use of this compound in the treatment of other diseases beyond cancer, such as autoimmune disorders and neurodegenerative diseases.
Applications De Recherche Scientifique
Ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate has been extensively studied for its potential use in cancer therapy. It works by inhibiting the function of B-cell lymphoma 2 (Bcl-2) and related proteins, which are involved in regulating programmed cell death (apoptosis) in cells. This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
ethyl 4-(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)sulfanylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-3-25-16(24)10-7-11-26-20-22-18(21)17-13(2)15(27-19(17)23-20)12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-12H2,1-2H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAQULCEXETJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC(=C2C(=C(SC2=N1)CC3=CC=CC=C3)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.